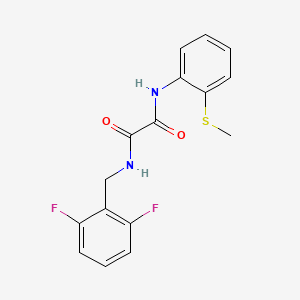

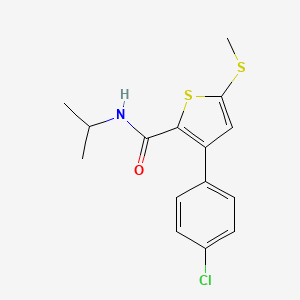

N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

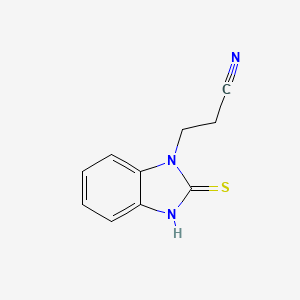

N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide, commonly known as Difluorobenzyl Oxalamide (DBO), is a chemical compound that has been extensively studied for its potential use in scientific research. DBO is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is critical for the development and progression of many types of cancer, making DBO a promising candidate for the development of new cancer therapies.

科学的研究の応用

Novel Insecticide Class

Flubendiamide represents a new class of insecticides with a unique structure that demonstrates exceptional activity against lepidopterous pests, including strains resistant to existing insecticides. Its mode of action is distinct from that of commercial insecticides, making it a promising agent for integrated pest management programs due to its safety for non-target organisms (Tohnishi et al., 2005).

Nucleoside Transport Inhibition

Research on analogs of 4-nitrobenzylthioinosine, an inhibitor of the nucleoside transport protein ENT1, has led to compounds with improved affinity for ENT1 by substituting the ribose moiety with substituted benzyl groups. This modification resulted in compounds with lower polarity and potential for oral absorption and CNS penetration, demonstrating the versatility of benzyl substitutions in medicinal chemistry (Tromp et al., 2004).

Oxidative α-Fluorination

The first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes using N-heterocyclic carbene catalysis presents a method for direct C-F bond formation at the α position. This advancement addresses challenges such as competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities (Li et al., 2014).

Amide Formation Techniques

Innovative methods for amide formation through decarboxylative condensation of hydroxylamines and α-ketoacids offer new pathways for synthesizing benzeneacetamide derivatives. These processes highlight the potential for creating functionalized amides in organic synthesis (Ju et al., 2011).

Pyrimidine Derivatives for Larvicidal Activity

A study on 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrates their significant larvicidal activity, highlighting the role of specific substituents on benzyl rings in enhancing biological activity against larvae (Gorle et al., 2016).

特性

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2S/c1-23-14-8-3-2-7-13(14)20-16(22)15(21)19-9-10-11(17)5-4-6-12(10)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWSODILAAQJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)